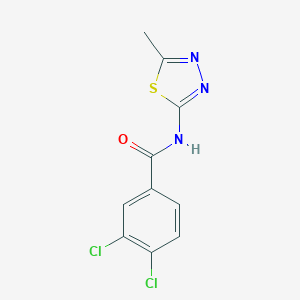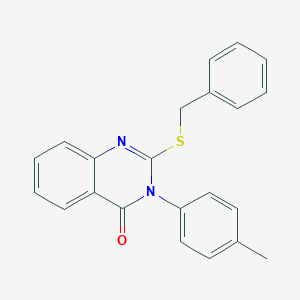![molecular formula C14H15N3O4S2 B408291 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B408291.png)
4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C14H15N3O4S2 and a molecular weight of 353.4 g/mol. This compound is characterized by the presence of a nitro group, a methyl group, and a pyridinylsulfanyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene derivative with chlorosulfonic acid, followed by the addition of an amine.
Pyridinylsulfanyl Group Introduction: The pyridinylsulfanyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzenesulfonamides and pyridinylsulfanyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitro group and pyridinylsulfanyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the nitro and sulfonamide groups.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group but differs in the position of the pyridinyl group.
N-(3-Chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide: Similar in having a pyridinylsulfanyl group but differs in the presence of a chloro group instead of a nitro group.
Uniqueness
4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its nitro, methyl, and pyridinylsulfanyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C14H15N3O4S2 |
|---|---|
Molekulargewicht |
353.4g/mol |
IUPAC-Name |
4-methyl-3-nitro-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-11-5-6-12(10-13(11)17(18)19)23(20,21)16-8-9-22-14-4-2-3-7-15-14/h2-7,10,16H,8-9H2,1H3 |
InChI-Schlüssel |
MGMBFYUIGLFPEC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)
![4-tert-butyl-N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408213.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B408217.png)
![(4E)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B408219.png)
![2-(benzylsulfanyl)-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B408220.png)
![3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B408221.png)


![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B408225.png)


![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)
